molecular formula C20H22N2O5S B11649434 Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11649434
M. Wt: 402.5 g/mol
InChI Key: JACBGCUJRPMQTB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

    Formation of the Amide Bond:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and its interactions with cellular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and similar compounds:

    Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 3-carboxybenzothiophene share a similar core structure but differ in their functional groups and biological activities.

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-nitrothiophene have a thiophene ring but lack the benzene fusion present in benzothiophenes.

    Indole Derivatives: Indole derivatives, such as tryptophan and indomethacin, have a similar aromatic ring system but differ in their nitrogen-containing heterocycle.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-4-27-20(24)17-14-9-8-11(2)10-16(14)28-19(17)21-18(23)13-6-5-7-15(12(13)3)22(25)26/h5-7,11H,4,8-10H2,1-3H3,(H,21,23)

InChI Key

JACBGCUJRPMQTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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